molecular formula C22H23NO2 B14497566 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one CAS No. 63617-46-9

4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one

Cat. No.: B14497566
CAS No.: 63617-46-9
M. Wt: 333.4 g/mol
InChI Key: ULXPLKWDBWQFEQ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .

Scientific Research Applications

4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, its chemical structure allows it to interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)coumarin: Another coumarin derivative with similar fluorescence properties.

    4-(Diethylamino)salicylaldehyde: A compound used in similar applications due to its structural similarity.

Uniqueness

4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one stands out due to its unique combination of structural features and functional properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

63617-46-9

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(diethylamino)-5-methyl-3,6-diphenylpyran-2-one

InChI

InChI=1S/C22H23NO2/c1-4-23(5-2)20-16(3)21(18-14-10-7-11-15-18)25-22(24)19(20)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3

InChI Key

ULXPLKWDBWQFEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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